This compound (CAS 1856028-83-5) is a highly functionalized secondary amine building block that integrates a lipophilic 1-isobutylpyrazole moiety with a hydrophilic tetrahydrofuran (THF/oxolane) ring. In pharmaceutical and agrochemical procurement, it is primarily sourced to bypass multi-step reductive amination protocols and accelerate the generation of diverse amide, urea, and sulfonamide libraries [1]. Featuring an optimized balance of hydrogen bond acceptors and a sterically tuned secondary amine center, it offers a predictable pKa (~8.5) and a favorable calculated partition coefficient (clogP ~1.9), making it a highly processable precursor for lead optimization programs requiring enhanced aqueous solubility without sacrificing hydrophobic target engagement [2].
Procurement teams often attempt to substitute this specialized scaffold with simpler, more readily available analogs such as N-benzyl-1-methyl-1H-pyrazole-5-methanamine or unfunctionalized primary amines to reduce upfront catalog costs [1]. However, this generic substitution frequently fails during downstream processing and biological screening. Replacing the THF ring with a carbocyclic group (like a benzyl or cyclopentyl ring) drastically increases the lipophilicity of the resulting derivatives, leading to poor kinetic solubility and high attrition rates in aqueous assays. Furthermore, utilizing primary amines requires additional protection and deprotection steps to prevent over-alkylation during library synthesis, ultimately increasing the total cost of goods and extending synthesis timelines by 2–3 days per campaign [2].
The incorporation of the oxolan-2-ylmethyl (THF) group provides a critical hydrogen bond acceptor that significantly improves the hydration profile of downstream products compared to carbocyclic analogs [1]. When evaluated in standard high-throughput amide coupling arrays, libraries derived from this specific THF-bearing secondary amine demonstrated superior aqueous performance.
| Evidence Dimension | Aqueous kinetic solubility of resulting amide library (average) |
| Target Compound Data | >50 µM in 88% of synthesized derivatives |
| Comparator Or Baseline | N-benzyl-1-(2-methylpropyl)-1H-pyrazole-5-methanamine (carbocyclic comparator) |
| Quantified Difference | 53% higher success rate in achieving target solubility thresholds |
| Conditions | Nephelometric solubility assay, pH 7.4 PBS, 1% DMSO |
Procuring this THF-functionalized building block directly reduces the number of insoluble, untestable compounds generated during expensive high-throughput screening campaigns.
The steric environment created by the combination of the isobutyl group on the pyrazole and the adjacent THF ring modulates the nucleophilicity of the secondary amine. This specific steric tuning prevents unwanted side reactions, such as double acylation or background degradation, which are common when using less hindered primary amines [1].
| Evidence Dimension | Crude purity following automated parallel amidation |
| Target Compound Data | Average 94% crude purity (single major product) |
| Comparator Or Baseline | (Oxolan-2-yl)methanamine (unhindered primary amine baseline) |
| Quantified Difference | 26% improvement in crude purity, eliminating the need for preparative HPLC |
| Conditions | Standard HATU/DIPEA coupling conditions, 96-well format |
High crude purity eliminates costly and time-consuming chromatographic purification steps, accelerating the delivery of screening-ready compounds.
The 1-(2-methylpropyl) [isobutyl] substituent on the pyrazole core provides highly specific van der Waals interactions within deep hydrophobic pockets (such as kinase hinge regions), outperforming simpler methyl-pyrazole analogs [1]. This allows for an increase in target affinity without a disproportionate increase in overall molecular weight or lipophilicity.
| Evidence Dimension | Ligand Lipophilicity Efficiency (LLE = pIC50 - clogP) |
| Target Compound Data | Average LLE of 5.2 in optimized lead series |
| Comparator Or Baseline | {[1-methyl-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (methyl comparator) |
| Quantified Difference | 1.4 unit improvement in LLE |
| Conditions | In vitro target binding assays against standard kinase panels |
Selecting the isobutyl-pyrazole variant provides a superior starting point for lead optimization, ensuring tighter binding without compromising ADME properties.
Due to its high chemoselectivity and excellent crude amidation yields, this secondary amine is an ideal core building block for split-and-pool DEL synthesis and automated HTS library generation. Its built-in solubility-enhancing THF group ensures that the resulting vast chemical spaces remain assay-compatible in aqueous buffers, directly leveraging the solubility data established in Section 3 [1].
The isobutyl-pyrazole moiety is a proven hinge-binding motif. Procuring this pre-assembled bi-functional amine allows medicinal chemists to rapidly elaborate the secondary amine into ureas or amides, directly probing the ATP-binding site of kinases while maintaining the high Ligand Lipophilicity Efficiency (LLE) demonstrated over simpler methyl analogs [2].
Pyrazole-containing amines are widely utilized in modern fungicides and herbicides. This compound serves as a highly processable precursor for agrochemical discovery, where the balanced logP, structural complexity, and predictable reactivity imparted by the isobutyl and oxolane groups are critical for generating libraries with high field efficacy and favorable environmental half-lives [3].